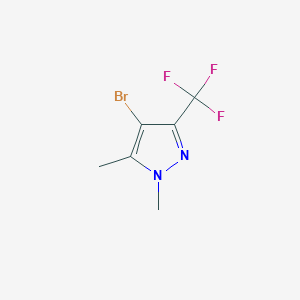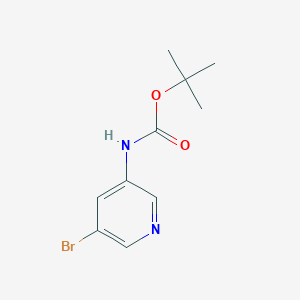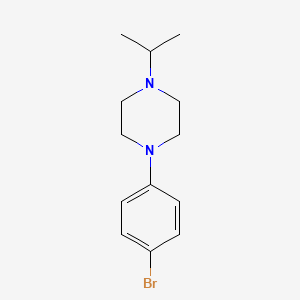
Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane
説明
The compound "Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane" is a silicon-based molecule that is part of a broader class of compounds known for their potential applications in materials science, particularly as stabilizers, antioxidants, and intermediates in organic synthesis. The presence of the 1,3,2-dioxaborolan-2-yl group suggests potential utility in boron chemistry, which is often exploited in cross-coupling reactions to form carbon-carbon bonds.
Synthesis Analysis
The synthesis of related silane compounds typically involves reactions between different organosilicon precursors and various reagents. For example, the synthesis of silane-based antioxidants involves the condensation reaction using the sol-gel process, as seen in the preparation of a derivative of 4-[(3-(triethoxysilyl)propylimino)methyl]-2,6-di-tert-butylphenol . Similarly, the synthesis of tert-butyldimethylsiloxanes with increasing steric hindrance involves reactions between tert-butyldimethylchlorosilane and tert-butyldimethylsilanol . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of silane compounds can be quite complex due to the presence of bulky substituents, which can lead to strong intramolecular steric interactions. For instance, an X-ray structure determination of a crowded silane compound revealed unusual bond angles and bond lengths, indicating that the steric hindrance can significantly affect the molecular geometry . This information is relevant when considering the molecular structure of "Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane," as the tert-butyl groups are known to introduce steric bulk.
Chemical Reactions Analysis
Silane compounds participate in a variety of chemical reactions. For example, di-tert-butyl(di-tert-butylphenylsilylimino)silane reacts with compounds having acidic protons to give insertion products, and with acetone and 2,3-dimethyl-1,3-butadiene in an ene reaction . These reactions demonstrate the reactivity of silane compounds towards both electrophilic and nucleophilic species, which could be relevant for the chemical reactions of "Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane."
Physical and Chemical Properties Analysis
The physical and chemical properties of silane compounds are influenced by their molecular structure. The presence of tert-butyl and other bulky groups can increase the thermal stability of these compounds, as evidenced by thermogravimetric analysis (TGA) . The steric hindrance can also affect the solubility and reactivity of these molecules. For example, the synthesis of tert-butyl(dichloromethyl)bis(trimethylsilyl)silane and its reactions with organolithium derivatives demonstrate the influence of steric effects on reactivity .
科学的研究の応用
1. Applications in Nanoparticle Formation and Fluorescence Emission
Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane plays a critical role in the formation of heterodifunctional polyfluorenes, which are crucial in the creation of nanoparticles exhibiting high fluorescence emission. These nanoparticles, with quantum yields as high as Φ = 84%, can be tuned for longer wavelengths by energy transfer to dyes. Such fluorescent nanoparticles have significant potential in various scientific applications, including bio-imaging and sensors (Fischer, Baier, & Mecking, 2013).
2. Role in Synthesizing H-shaped Silicon-containing Molecules
This compound is also integral in synthesizing H-shaped silicon-containing molecules with bithiophene units. These molecules exhibit unique optical properties, like absorption and fluorescence maxima, which are essential for applications in organic electronics and photonics (Naka et al., 2013).
3. Intermediate in Biological Compounds
It serves as an important intermediate in synthesizing biologically active compounds. For instance, it's used in the synthesis of compounds related to crizotinib, an anticancer drug, highlighting its significance in medicinal chemistry (Kong et al., 2016).
4. Contribution to Crystal Structure Studies
The compound is used in studies involving crystal structure and vibrational properties, aiding in understanding the molecular and electronic structures of related compounds. This is crucial for materials science, especially in the development of new materials with specific structural and electronic properties (Wu et al., 2021).
Safety And Hazards
The compound should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BO3Si/c1-16(2,3)23(8,9)20-15-12-10-11-14(13-15)19-21-17(4,5)18(6,7)22-19/h10-13H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSDMLUUWWJFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468348 | |
| Record name | AGN-PC-00B9WU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane | |
CAS RN |
902120-00-7 | |
| Record name | AGN-PC-00B9WU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)
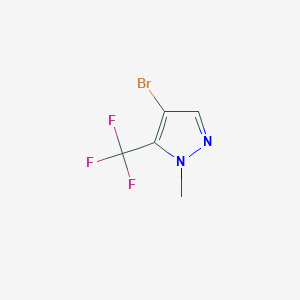


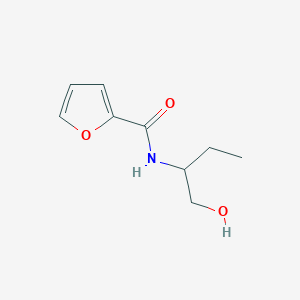
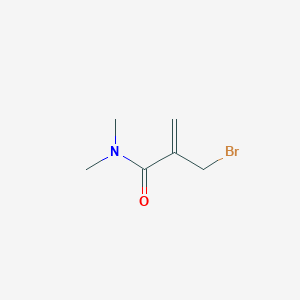



![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)
![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)
